molecular formula C16H17NO2 B13681805 Methyl 5-Methyl-2-(p-tolylamino)benzoate

Methyl 5-Methyl-2-(p-tolylamino)benzoate

Cat. No.: B13681805
M. Wt: 255.31 g/mol
InChI Key: FFBKGYAEAWJLEX-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-2-(p-tolylamino)benzoate is a substituted benzoate ester with a molecular structure characterized by:

  • A methyl ester group at the carboxyl position.
  • A p-tolylamino group (-NH-C₆H₄-CH₃) at the 2-position of the benzene ring.
  • A methyl substituent at the 5-position of the benzene ring (Fig. 1).

Synthesis: The compound is synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling. describes a route using methyl 2-amino-5-methylbenzoate and 4-bromotoluene in the presence of Cs₂CO₃ as a base, yielding the product in a toluene solvent under argon . Another method employs MeLi as a methylating agent in THF at low temperatures (-78°C) .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 5-methyl-2-(4-methylanilino)benzoate

InChI

InChI=1S/C16H17NO2/c1-11-4-7-13(8-5-11)17-15-9-6-12(2)10-14(15)16(18)19-3/h4-10,17H,1-3H3

InChI Key

FFBKGYAEAWJLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-2-(p-tolylamino)benzoate typically involves the esterification of 5-Methyl-2-(p-tolylamino)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(p-tolylamino)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Methyl 5-Methyl-2-(p-tolylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-(p-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism of action is often studied using various biochemical and molecular biology techniques to elucidate its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s bioactivity or material properties are influenced by the positions and types of substituents. Key analogues include:

Compound Name Substituents (Position) Key Features
Methyl benzoate None Simple ester; used as a fumigant (LC₅₀: 0.1 µL/L air for Plodia interpunctella)
Methyl 2-methoxybenzoate Methoxy (2) Electron-donating group alters reactivity and biological activity
Methyl 3-methylbenzoate Methyl (3) Steric effects reduce intermolecular interactions compared to 5-methyl
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (Compound C6) Ethoxy-oxo-p-tolylamino (2) Enhanced anti-inflammatory activity (61.36% edema reduction)

Physical Properties

  • Melting Point: Methyl 5-Methyl-2-(p-tolylamino)benzoate has a high melting point (309.4–311.3°C) due to hydrogen bonding from the p-tolylamino group and crystal packing .
  • Methyl benzoate , in contrast, has a melting point of -12°C, reflecting its simpler structure and lack of polar substituents .

Material Science Potential

The compound’s rigid, planar structure and electron-rich aromatic system make it suitable for:

  • TADF emitters : Delayed fluorescence properties are critical for high-efficiency OLEDs .
  • Coordination chemistry: The p-tolylamino group may act as a ligand for metal complexes.

Pharmacological Analogues

  • Compound C6 : Demonstrates that introducing oxygen-containing side chains (e.g., ethoxy-oxo) enhances anti-inflammatory activity .
  • This compound: Could serve as a scaffold for drug development if functionalized similarly.

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